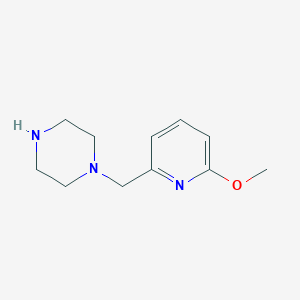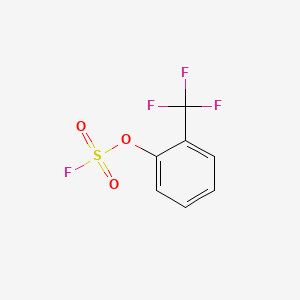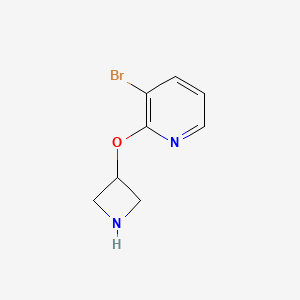![molecular formula C9H9NO B13554435 2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)
2-[(1S)-1-Hydroxyethyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(1-Hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H9NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Hydroxyethyl)benzonitrile typically involves the reduction of 2-acetylbenzonitrile. One common method is the asymmetric reduction using chiral catalysts or reagents to ensure the formation of the (S)-enantiomer. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral phosphine ligand complexed with a transition metal like rhodium or ruthenium.
Industrial Production Methods
On an industrial scale, the production of (S)-2-(1-Hydroxyethyl)benzonitrile may involve similar asymmetric reduction techniques but optimized for large-scale operations. This includes the use of continuous flow reactors and high-pressure hydrogenation systems to increase efficiency and yield.
化学反応の分析
Types of Reactions
(S)-2-(1-Hydroxyethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: 2-(1-Oxoethyl)benzonitrile or 2-(1-Carboxyethyl)benzonitrile.
Reduction: 2-(1-Hydroxyethyl)benzylamine.
Substitution: 2-(1-Chloroethyl)benzonitrile.
科学的研究の応用
(S)-2-(1-Hydroxyethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism by which (S)-2-(1-Hydroxyethyl)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and activity.
類似化合物との比較
Similar Compounds
- ®-2-(1-Hydroxyethyl)benzonitrile
- 2-(1-Hydroxyethyl)benzonitrile (racemic mixture)
- 4-(1-Hydroxyethyl)benzonitrile
Uniqueness
(S)-2-(1-Hydroxyethyl)benzonitrile is unique due to its specific chiral configuration, which can result in different biological activities and reactivity compared to its ®-enantiomer or racemic mixture
特性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
2-[(1S)-1-hydroxyethyl]benzonitrile |
InChI |
InChI=1S/C9H9NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,11H,1H3/t7-/m0/s1 |
InChIキー |
QUUYOBOUUVMQCH-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1C#N)O |
正規SMILES |
CC(C1=CC=CC=C1C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(3R)-3-aminopiperidin-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13554352.png)
![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacid](/img/structure/B13554358.png)
![Lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13554359.png)
![6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13554361.png)






![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)

![5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13554419.png)

